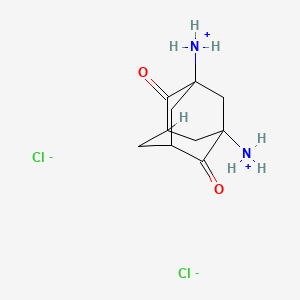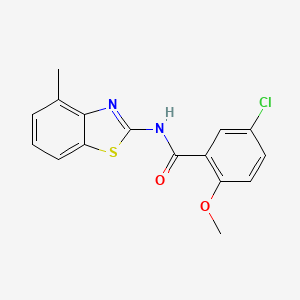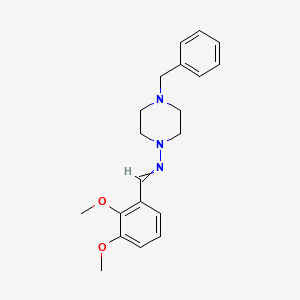
1,5-diamino-2,6-adamantanedione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-diamino-2,6-adamantanedione dihydrochloride, also known as ADAHCl, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the adamantane family and has been found to exhibit unique properties that make it suitable for use in a wide range of research applications.
Mechanism of Action
The mechanism of action of 1,5-diamino-2,6-adamantanedione dihydrochloride is not well understood. However, it is believed to act as a nucleophile in organic reactions, thereby facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects:
1,5-diamino-2,6-adamantanedione dihydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity levels, making it a safe reagent for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,5-diamino-2,6-adamantanedione dihydrochloride in laboratory experiments is its high reactivity, which makes it an effective reagent for a wide range of chemical reactions. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and product formation.
Future Directions
There are several future directions for research on 1,5-diamino-2,6-adamantanedione dihydrochloride. One area of interest is its potential applications in the field of medicinal chemistry. It has been found to exhibit promising anti-cancer activity, and further research could lead to the development of new anti-cancer drugs. Another area of interest is its potential applications in the field of materials science. 1,5-diamino-2,6-adamantanedione dihydrochloride has been found to exhibit unique properties that make it suitable for use in the synthesis of new materials with novel properties.
Synthesis Methods
1,5-diamino-2,6-adamantanedione dihydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,5-diaminoadamantane with 2,6-dichloroquinone-4-chloroimide in the presence of a suitable solvent. This reaction yields 1,5-diamino-2,6-adamantanedione dihydrochloride as a white crystalline powder.
Scientific Research Applications
1,5-diamino-2,6-adamantanedione dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1,5-diamino-2,6-adamantanedione dihydrochloride is in the field of organic synthesis. It has been found to be an effective reagent for the synthesis of a variety of organic compounds.
properties
IUPAC Name |
(5-azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-9-2-5-1-6(8(9)14)3-10(12,4-9)7(5)13;;/h5-6H,1-4,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUQAXZUCJMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2=O)(CC1C3=O)[NH3+])[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)
![2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)


![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041133.png)
![5-[1-(2-aminoisonicotinoyl)-2-pyrrolidinyl]-N-cyclobutyl-2-thiophenecarboxamide](/img/structure/B6041137.png)

![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![11-methyl-4-[4-(methylthio)benzyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B6041160.png)
![1-{[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B6041165.png)

![N-[2-(diethylamino)ethyl]-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6041174.png)